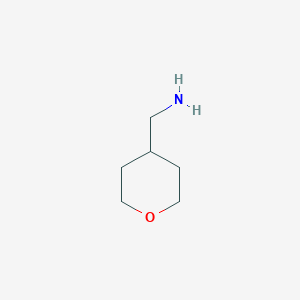

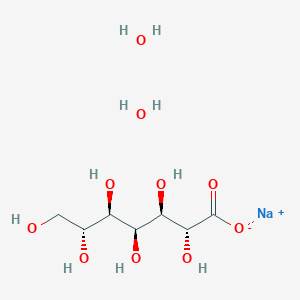

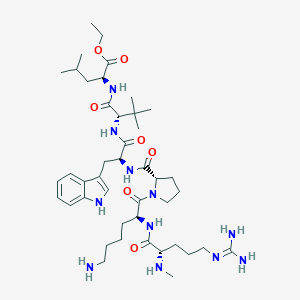

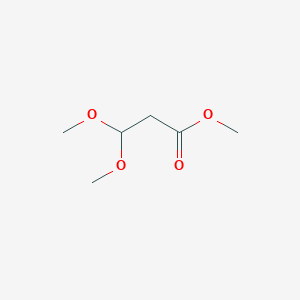

![molecular formula C6H7NO B154607 (1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one CAS No. 130931-83-8](/img/structure/B154607.png)

(1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is a cyclic olefin . It has been used in the synthesis of Ziagen, a medication used to prevent and treat HIV/AIDS .

Synthesis Analysis

The compound has been synthesized in several studies. For instance, it was used in the synthesis of Ziagen, an HIV reverse transcriptase inhibitor . Another study reported an enantioselective synthesis of a related compound, (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol .Molecular Structure Analysis

The molecular formula of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is C7H10 . The structure includes a seven-membered ring with a double bond .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it was used in the synthesis of Ziagen, where 2-amino-4,6-dichloro-5-formamidopyrimidine was a key intermediate .Physical And Chemical Properties Analysis

The molecular weight of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is 94.15 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Applications De Recherche Scientifique

Synthèse d'ingrédients pharmaceutiquement actifs

(1S,4R)-2-azabicyclo[2.2.1]hept-5-én-3-one: sert d'intermédiaire précieux dans la synthèse de divers composés pharmaceutiquement actifs . Sa structure permet l'introduction de groupes protecteurs d'amino, qui sont cruciaux dans le développement de nouveaux médicaments. La pureté énantiomérique du composé est particulièrement importante pour créer des médicaments ayant des effets spécifiques souhaités tout en minimisant les effets secondaires.

Réactions de Diels-Alder hétérocycliques en chimie organique

Ce composé est utilisé dans les réactions de Diels-Alder hétérocycliques, un type de réaction de cycloaddition qui forme des cycles à six chaînons . Ces réactions sont fondamentales dans la construction de molécules organiques complexes, notamment des produits naturels et des candidats potentiels à la pharmacologie.

Science des matériaux : Blocs de construction pour les polymères

En science des matériaux, This compound peut être un précurseur de matériaux ayant des propriétés uniques. Sa structure bicyclique est utile pour créer des polymères à haute résistance et stabilité, qui sont souhaitables dans des matériaux comme les plastiques, les résines et les élastomères .

Biochimie : Études d'inhibition enzymatique

La structure unique du composé en fait un candidat pour l'étude des interactions enzyme-substrat. Il peut agir comme un inhibiteur ou un analogue de substrat pour comprendre les voies biochimiques et les mécanismes d'action de différentes enzymes .

Chimie analytique : Étalons de chromatographie

En raison de sa structure et de ses propriétés bien définies, ce composé peut être utilisé comme étalon en analyse chromatographique pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes .

Sciences de l'environnement : Études de dégradation

En sciences de l'environnement, les chercheurs peuvent utiliser This compound pour étudier les processus de dégradation des hétérocycles azotés, qui sont des polluants courants. Comprendre les voies de dégradation peut conduire à de meilleures stratégies de remédiation environnementale .

Analyse Biochimique

Biochemical Properties

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Diels-Alder cycloaddition reactions, where it acts as a reactant to form more complex structures . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can interact with amino-protective groups, influencing the synthesis of various pharmaceutically active ingredients . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates.

Cellular Effects

The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. By interacting with specific transcription factors, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can modulate the expression of genes involved in cellular metabolism and growth . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and transcription factors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce changes in gene expression by influencing the binding of transcription factors to DNA . These molecular interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects highlight the potential for this compound to be used in prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while still exerting significant biochemical and cellular effects . At higher doses, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s role in modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its overall activity and function . The transport and distribution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one are critical for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects in the appropriate cellular context, influencing processes such as gene expression and metabolic activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of the bicyclic ring system and subsequent functionalization of the molecule.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Ethyl chloroformate", "Ammonium chloride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclopentadiene undergoes a Diels-Alder reaction with methyl acrylate in the presence of a Lewis acid catalyst to form the bicyclic intermediate.", "The resulting bicyclic compound is treated with sodium hydride and ethyl chloroformate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then treated with ammonium chloride to form the amine intermediate.", "Reduction of the amine intermediate with sodium borohydride and acetic acid yields the corresponding amine.", "The amine is then reacted with ethyl chloroformate to form the corresponding carbamate intermediate.", "Treatment of the carbamate intermediate with hydrochloric acid and sodium hydroxide results in the formation of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.", "The final product is purified by recrystallization from methanol and diethyl ether." ] } | |

Numéro CAS |

130931-83-8 |

Formule moléculaire |

C6H7NO |

Poids moléculaire |

109.13 g/mol |

Nom IUPAC |

(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one |

InChI |

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |

Clé InChI |

DDUFYKNOXPZZIW-WHFBIAKZSA-N |

SMILES isomérique |

C1[C@@H]2C=C[C@@H]1NC2=O |

SMILES |

C1C2C=CC1NC2=O |

SMILES canonique |

C1C2C=CC1NC2=O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?

A1: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.